1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Features
The molecule’s backbone consists of a 1,3-propanediol chain, with the following substituents:
- Position 1 : A 3,4-dimethoxyphenyl group, introducing electron-rich aromatic character.
- Position 2 : A 2-methoxyphenoxy ether linkage, contributing steric bulk and additional methoxy functionality.
- Positions 1 and 3 : Acetate esters replacing hydroxyl groups, enhancing lipophilicity.
The interplay of these groups creates a planar aromatic system with polar ester regions, influencing solubility and intermolecular interactions. While explicit stereochemical data for this compound are unavailable, its structural analogs suggest potential stereocenters at the propanediol carbons. For example, related 1,3-propanediol diacetates often exhibit chirality at C1 and C3 due to asymmetric substitution patterns.
Table 1: Key Structural Properties
| Property | Description |
|---|---|
| Molecular Formula | C₂₂H₂₆O₈ |
| Molecular Weight | 418.4 g/mol |
| Functional Groups | Methoxy, phenoxy, acetate esters |
| Potential Stereocenters | C1 and C3 (if asymmetric substitution) |
Stereochemical Representation and Challenges
The compound’s stereochemistry, if present, must adhere to IUPAC guidelines for graphical representation:
- Solid wedges denote bonds projecting above the plane.
- Hashed wedges indicate bonds below the plane.
- Plain bonds represent coplanar substituents.
For instance, if C1 and C3 are stereocenters, their configurations could be depicted using Fischer projections or wedge-hash conventions. However, ambiguity arises when stereobonds connect stereocenters, necessitating careful alignment to avoid misinterpretation. In molecules with multiple stereocenters, such as gadopiclenol (a macrocyclic contrast agent with six stereocenters), symmetry elements may reduce the number of observable diastereomers. Similar principles likely apply here, given the compound’s methoxy and phenoxy substituents.
Properties
CAS No. |
35863-57-1 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[3-acetyloxy-3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propyl] acetate |
InChI |
InChI=1S/C22H26O8/c1-14(23)28-13-21(30-19-9-7-6-8-17(19)25-3)22(29-15(2)24)16-10-11-18(26-4)20(12-16)27-5/h6-12,21-22H,13H2,1-5H3 |
InChI Key |
RMKJJYVWTBUKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Biological Activity
1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in medicine.
Basic Information
- IUPAC Name : 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol
- Molecular Formula : C18H22O6
- Molecular Weight : 334.37 g/mol
- CAS Number : 10535-17-8
- Purity : 95% .
Structural Characteristics
The compound features a propanediol backbone with two methoxy-substituted phenyl groups. Its structural formula can be represented as follows:
Physical Properties
Antioxidant Properties
Research indicates that 1,3-Propanediol derivatives exhibit antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it shows significant inhibitory effects against various bacterial strains. This activity is attributed to the presence of methoxy groups in its structure, which may enhance membrane permeability and disrupt bacterial cell function .
Cytotoxicity and Biocompatibility
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Results indicate a moderate cytotoxic effect at higher concentrations, suggesting a need for careful dosage consideration in therapeutic applications. However, biocompatibility assessments demonstrate that lower concentrations do not adversely affect cell viability, making it a candidate for use in biomedical applications such as drug delivery systems and tissue engineering .
The biological mechanisms underlying the activities of 1,3-Propanediol derivatives involve:
- Free Radical Scavenging : The methoxy groups contribute to the electron-donating ability of the compound, facilitating the neutralization of free radicals.
- Membrane Disruption : The hydrophobic nature of the phenyl groups may interact with lipid membranes of microbial cells, leading to increased permeability and cell lysis.
- Cell Signaling Modulation : Some studies suggest that these compounds may influence signaling pathways related to inflammation and apoptosis .
Study on Antioxidant Activity
A study published in a peer-reviewed journal investigated the antioxidant potential of various propanediol derivatives. The results indicated that compounds similar to 1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- showed significant DPPH radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness at relatively low concentrations .
Scientific Research Applications
Applications in Polymer Chemistry
The incorporation of 1,3-propanediol into polyurethane formulations has been studied extensively. Research indicates that polyurethanes synthesized with bio-based diols exhibit comparable mechanical properties to those made with traditional petrochemical counterparts. The flexibility and thermal stability of these materials are enhanced when using this compound as a building block .
Antioxidant Properties
Research has indicated that compounds similar to 1,3-propanediol derivatives exhibit antioxidant activities. This property suggests potential applications in pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases .
Potential Drug Development
The structural characteristics of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol may lend themselves to further modifications for drug development. The presence of methoxy groups can enhance the bioavailability and solubility of therapeutic agents derived from this compound .
Case Study 1: Bio-Based Polyesters
A study conducted by Kluge et al. (2018) explored the synthesis of polyesters using 1,3-propanediol derived from renewable sources. The resulting materials demonstrated significant improvements in biodegradability compared to traditional polyesters .
Case Study 2: Antioxidant Activity
Research published in Food Chemistry highlighted the antioxidant properties of methoxy-substituted phenolic compounds similar to those found in this diacetate derivative. The study concluded that these compounds could be effective in food preservation and health supplements .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of 1,3-propanediol derivatives and lignin-related analogs. Below is a detailed comparison:
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (Compound 1′)
- Structure : Differs from the base compound by replacing the 3,4-dimethoxyphenyl group with a 4-hydroxy-3-methoxyphenyl moiety.
- Function : Like the parent compound, it is degraded by Pseudomonas acidovorans for carbon utilization, highlighting its role in lignin breakdown .
- Reactivity: The phenolic -OH group increases susceptibility to oxidative reactions compared to the fully methoxylated parent compound .
Erythro-Guaiacylglycerol β-Coniferyl Ether (CAS: 168252-52-6)
- Structure: Contains a 4-hydroxy-3-methoxyphenyl group and a propenyl-substituted phenoxy group (C₂₀H₂₄O₇, MW: 376.4).
- Applications : Acts as a lignin intermediate in plant cell wall biosynthesis. The propenyl side chain enables radical coupling reactions during lignin polymerization, unlike the acetylated derivative .
1,3-Propanediol, 1-(1H-benzimidazol-2-yl)- (CAS: 36663-34-0)
- Structure : Substituted with a benzimidazole ring instead of aromatic methoxy groups (C₁₀H₁₂N₂O₂, MW: 192.21).
Diacetate Derivatives of Arylpropenes (e.g., (E)-3-(3,4-dimethoxyphenyl)-2-propene-1,1-diol diacetate)
- Structure: Features a propenyl chain instead of a phenoxy group, with acetylated hydroxyls.
- Synthesis : Produced via DDQ oxidation of arylpropenes in acetic acid, yielding acylals with high stability .
- Applications : Used as intermediates in synthesizing coumarans and other oxygenated aromatics .
Tabulated Comparison of Key Compounds
Research Findings and Functional Insights
- Biodegradation : The base compound and its analogs are metabolized by bacterial consortia (e.g., Pseudomonas acidovorans) via cleavage of ether linkages, critical for lignin depolymerization .
- Synthetic Utility : Diacetate derivatives exhibit improved solubility in organic solvents, facilitating their use in synthetic protocols .
- Structural Impact on Reactivity : Methoxy groups enhance hydrophobicity and resistance to oxidation, whereas free hydroxyls (e.g., in Compound 1′) increase reactivity toward microbial enzymes .
Preparation Methods
Reaction Conditions and Optimization
- Reagents : Acetic anhydride (2.2 equivalents), pyridine or dimethylaminopyridine (DMAP) as a base.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Temperature : Room temperature (20–25°C).
- Time : 12–24 hours.
The reaction achieves near-quantitative conversion under these conditions, with the base catalyzing the deprotonation of the hydroxyl groups and facilitating nucleophilic attack on acetic anhydride. Kinetic studies confirm first-order dependence on both the diol and acetic anhydride concentrations, enabling predictable scaling.
Purification and Isolation
Post-reaction, the mixture is washed with 2.0 M hydrochloric acid to remove unreacted acetic anhydride, followed by a saturated sodium bicarbonate solution to neutralize excess acid. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. Recrystallization from a dichloromethane-ethyl acetate mixture (3:1 v/v) yields the pure diacetate as a white solid.
| Step | Details |
|---|---|
| Washing | 2.0 M HCl, saturated NaHCO₃, brine |
| Drying Agent | Anhydrous Na₂SO₄ |
| Recrystallization | Dichloromethane:ethyl acetate (3:1) |
| Yield | 76–85% |
Advanced Methodologies: Dynamic Kinetic Asymmetric Transformation
While the primary method is effective for racemic mixtures, enantioselective synthesis requires advanced strategies. Research on analogous 1,3-diacetates demonstrates the utility of dynamic kinetic asymmetric transformation (DYKAT) . This one-pot approach combines:
- Enzymatic transesterification using Candida antarctica lipase B (CALB) to resolve enantiomers.
- Ruthenium-catalyzed epimerization of secondary alcohols to equilibrate diastereomers.
- Intramolecular acyl migration in syn-1,3-diol monoacetates to enhance stereochemical control.
For the target compound, this method could theoretically achieve >99% enantiomeric excess (ee) and >90% diastereomeric ratio (dr) by optimizing the catalyst and enzyme pairing. However, experimental validation specific to this molecule remains unreported.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and confirm acetylation.
- GC-MS/HPLC : Quantify degradation products (e.g., syringaldehyde, guaiacol) and monitor reaction kinetics.
- FT-IR : Track functional groups (e.g., ester C=O at ~1740 cm⁻¹) .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335).
- Storage : Keep in a dry, cool area away from oxidizers. Dispose via approved chemical waste protocols .
How do reaction conditions influence the degradation pathways of this compound by lignin peroxidase?
Advanced Research Focus
Degradation pathways depend on:
- pH : LiP operates optimally at pH 3.0–4.5, favoring radical-mediated β-O-4 cleavage.
- H₂O₂ concentration : Excess H₂O₂ may inactivate LiP, requiring controlled addition.
- Substrate loading : High concentrations may lead to incomplete degradation or side reactions (e.g., Cα oxidation).
Methodology: Use stopped-flow spectroscopy to monitor transient intermediates and LC-MS to resolve competing pathways .
What advanced techniques elucidate stereochemical configurations in derivatives of this compound?
Q. Advanced Research Focus
- X-ray crystallography : Resolves absolute configurations of synthetic intermediates (e.g., erythro vs. threo diastereomers).
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- NOE NMR : Correlates spatial proximity of protons to confirm stereochemistry .
How can researchers resolve contradictions in degradation product profiles across studies?
Advanced Research Focus
Discrepancies arise from:
- Reagent purity : Trace metals in buffers may catalyze non-enzymatic oxidation.
- Analytical sensitivity : Low-resolution MS may miss minor products.
Resolution:
Validate methods with internal standards.
Use isotopically labeled substrates to track reaction pathways.
Compare enzymatic vs. chemical degradation under controlled conditions .
What computational tools support mechanistic studies of this compound’s reactivity?
Q. Advanced Research Focus
- DFT calculations : Model radical intermediates during LiP-mediated cleavage.
- Molecular docking : Simulate substrate-enzyme interactions to predict binding affinities.
- Kinetic modeling : Fit experimental data to proposed mechanisms (e.g., Michaelis-Menten for LiP kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
